7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid
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Overview
Description
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethylsilyl group, which imparts specific reactivity and stability to the molecule. It is used in various fields of scientific research and industrial applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid typically involves the reaction of 2-(trimethylsilyl)ethanol with a suitable carbonyl compound, followed by the introduction of an amino group. One common method involves the use of triethylamine (TEA) and acetonitrile (MeCN) as solvents. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of high-performance materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid involves its interaction with specific molecular targets. The trimethylsilyl group plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid: Known for its stability and reactivity.
7-(((2-(Cyclohexylamino)carbonyl)amino)heptanoic acid: Similar structure but with a cyclohexyl group instead of a trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in this compound imparts unique stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical transformations and stability under various conditions.
Properties
IUPAC Name |
7-(2-trimethylsilylethoxycarbonylamino)heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-19(2,3)11-10-18-13(17)14-9-7-5-4-6-8-12(15)16/h4-11H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWUBXSLUYOLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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